molecular formula C18H21N5O3S2 B247002 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

Cat. No. B247002
M. Wt: 419.5 g/mol
InChI Key: MBPRBQBVGGKCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.

Mechanism of Action

7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is metabolized in the body to form MPP+, which is a potent neurotoxin that specifically targets dopaminergic neurons in the brain. MPP+ is taken up by these neurons through the dopamine transporter, where it inhibits mitochondrial respiration and leads to the death of the neuron.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the selective damage of dopaminergic neurons in the brain, which can lead to symptoms similar to Parkinson's disease. It has also been found to have anti-inflammatory and anti-cancer properties, although more research is needed in these areas.

Advantages and Limitations for Lab Experiments

7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons in the brain, which can be used to study the mechanisms of Parkinson's disease. However, it also has several limitations, including its toxicity and potential for off-target effects.

Future Directions

There are several future directions for research on 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide, including the development of new compounds that can selectively target specific neurons in the brain and the study of its potential use in the treatment of Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in other areas of scientific research.

Synthesis Methods

7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-(4-methyl-1-piperazinyl)aniline with 2-aminothiazole, followed by the addition of a sulfonamide group. Alternatively, this compound can be synthesized through the reaction of 2-aminothiazole with 4-(4-methyl-1-piperazinyl)benzoyl chloride, followed by the addition of a sulfonamide group.

Scientific Research Applications

7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the effects of different compounds on biological systems. It has been found to be particularly useful in the study of the nervous system, as it can be used to selectively damage dopaminergic neurons in the brain.

properties

Molecular Formula

C18H21N5O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

7-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

InChI

InChI=1S/C18H21N5O3S2/c1-13-16(17(24)23-11-12-27-18(23)19-13)28(25,26)20-14-3-5-15(6-4-14)22-9-7-21(2)8-10-22/h3-6,11-12,20H,7-10H2,1-2H3

InChI Key

MBPRBQBVGGKCOF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NC3=CC=C(C=C3)N4CCN(CC4)C

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NC3=CC=C(C=C3)N4CCN(CC4)C

Origin of Product

United States

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